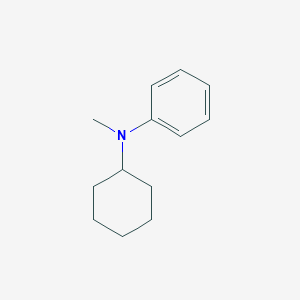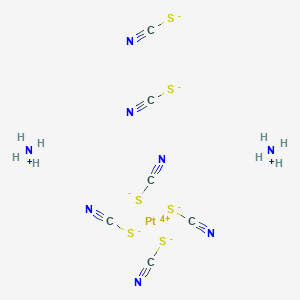
Diammonium hexakis(thiocyanato)platinate
説明
Synthesis Analysis
The synthesis of these complexes typically involves combining the metal source with the thiocyanate ligands and the appropriate ammonium cation. While the exact synthesis method for "Diammonium hexakis(thiocyanato)platinate" is not detailed in the provided papers, similar procedures could be inferred. For example, the synthesis of the uranate(IV) complex was achieved and characterized by classical physical methods . This suggests that a similar approach could be used for the synthesis of the platinum complex, with adjustments for the specific reactivity and coordination chemistry of platinum.
Molecular Structure Analysis
The molecular structure of these complexes is determined using single-crystal X-ray diffraction data. The lutetinate(III) complex crystallizes in a triclinic space group and features an octahedral coordination of the thiocyanate ligands through the nitrogen atom to the central lutetium atom . The uranate(IV) complex has a highly distorted monocapped square antiprism geometry, with variations in the U-N bond distances . These structural details provide a basis for predicting the molecular structure of "Diammonium hexakis(thiocyanato)platinate," which would likely also exhibit an octahedral coordination geometry around the platinum center.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties such as observed density are reported for the lutetinate(III) complex . The uranate(IV) complex's crystal and molecular structure was determined, and its density was measured . These properties are crucial for understanding the behavior of the complexes in different environments. The chemical properties, such as reactivity and stability, can be inferred from the coordination geometry and the nature of the ligands. For example, the octahedral coordination suggests a certain degree of kinetic inertness, which is typical for platinum(II) complexes.
科学的研究の応用
Adsorptive Removal of Contaminants
Thiocyanate-based materials are studied for their potential in environmental applications, such as the adsorptive removal of thiocyanate, a common pollutant in industrial wastewaters. For instance, surfactant-modified coir pith has been explored as an adsorbent for thiocyanate, showcasing the utility of thiocyanate interactions in environmental remediation efforts (Namasivayam & Sureshkumar, 2007).
Catalysis and Synthesis
The reactivity of thiocyanate ions in catalytic processes, such as the ring-opening of epoxides, highlights the catalytic potential of thiocyanate-containing compounds. A study demonstrated the efficiency of a multi-site phase-transfer catalyst for synthesizing β-hydroxy thiocyanates, indicating the role thiocyanate complexes can play in organic synthesis and catalysis (Kiasat et al., 2009).
Luminescent Materials
Spectral studies of thiocyanate-platinate compounds, such as tetrabutylammonium bis(thiocyanate-S)phenylpyridinate(C, N)platinate(II), investigate the luminescent properties of these materials. Such research underscores the potential of thiocyanate platinate complexes in the development of new luminescent materials for applications in optical devices and sensors (Puzyk et al., 2003).
Metal-Organic Frameworks (MOFs)
Thiocyanato ligands have been employed in the synthesis of metal-organic frameworks (MOFs) for the selective detection and removal of heavy metal ions from aqueous solutions. Research into the use of thiocyanato ligands within MOFs demonstrates the versatility of these compounds in environmental sensing and remediation, particularly for the capture and removal of mercury ions (Halder et al., 2017).
特性
IUPAC Name |
diazanium;platinum(4+);hexathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CHNS.2H3N.Pt/c6*2-1-3;;;/h6*3H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNSIKCPSLASGA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[NH4+].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)2[Pt(SCN)6], C6H8N8PtS6 | |
| Record name | ammonium hexathiocyanoplatinate(IV) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diammonium hexakis(thiocyanato)platinate | |
CAS RN |
19372-45-3 | |
| Record name | Platinate(2-), hexakis(thiocyanato-kappaS)-, ammonium (1:2), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), hexakis(thiocyanato-.kappa.S)-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexakis(thiocyanato)platinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



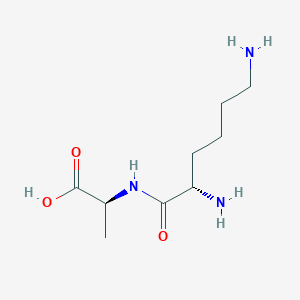
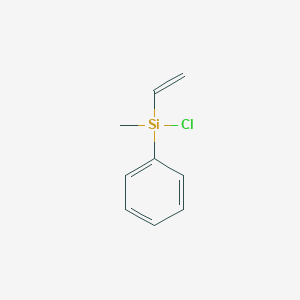
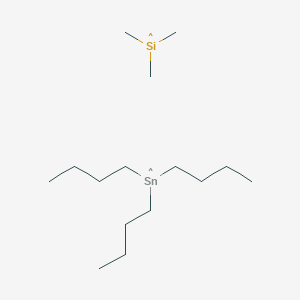
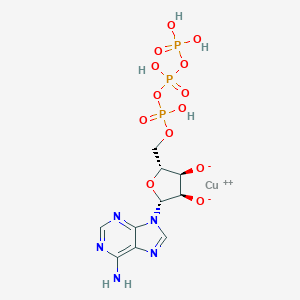
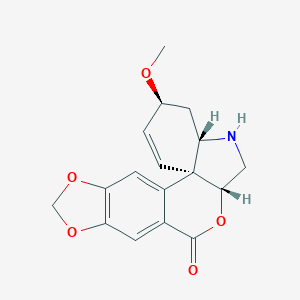
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
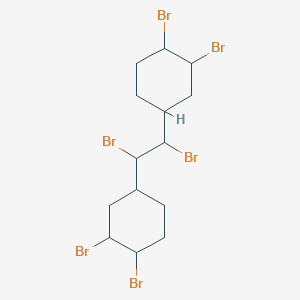
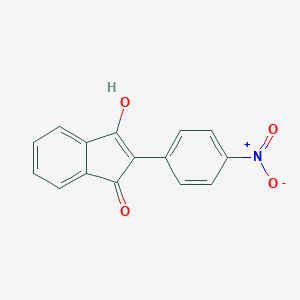
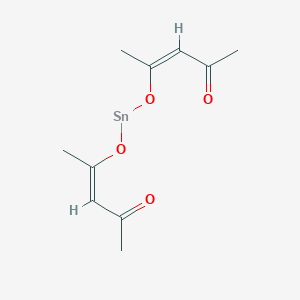
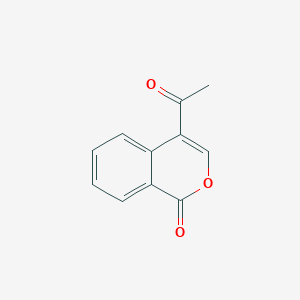
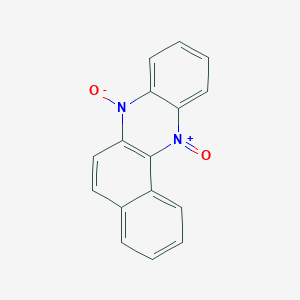
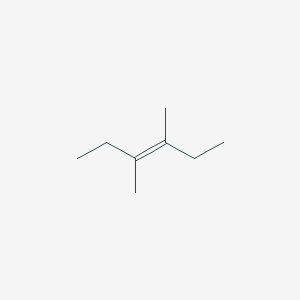
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
